5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

描述

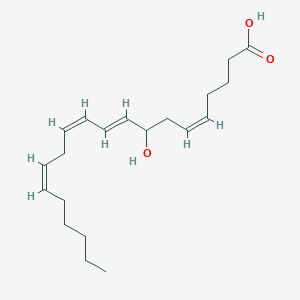

The compound 5,9,11,14-Eicosatetraenoic Acid, 8-Hydroxy-, (5Z,9E,11Z,14Z)-, also known as 8(S)-HETE (Systematic name: (5Z,8S,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-icosatetraenoic acid), is a hydroxylated polyunsaturated fatty acid (PUFA) derivative. It features a 20-carbon chain with four double bonds at positions 5 (Z), 9 (E), 11 (Z), and 14 (Z), and a hydroxyl group at the 8th carbon in the S-configuration .

属性

IUPAC Name |

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-HEJOTXCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347449 | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-93-3 | |

| Record name | 8-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

8(S)-Lipoxygenase-Catalyzed Oxidation

The stereospecific biosynthesis of 8(S)-HETE is achieved through 8(S)-lipoxygenase (8-LOX) activity, which directly oxygenates arachidonic acid at the C8 position. In mouse skin models, calcium ionophore A23187 or phorbol ester induction activates 8-LOX, leading to the production of 8(S)-HETE with >98% enantiomeric excess. Key steps include:

-

Substrate Preparation : Arachidonic acid (1 mM) dissolved in Tris-HCl buffer (pH 7.4) containing 1 mM CaCl₂.

-

Enzyme Induction : Topical application of phorbol esters to murine epidermis upregulates 8-LOX expression.

-

Reaction Conditions : Incubation at 37°C for 15–30 minutes under aerobic conditions.

-

Product Isolation : Acidification to pH 4 followed by solid-phase extraction (C18 cartridges) and purification via reverse-phase HPLC.

Mechanistic Insight :

Dual Lipoxygenase Cascades

8(S)-HETE can also arise from sequential lipoxygenase actions. For example:

-

12-Lipoxygenase (12-LOX) Initiation : Porcine leukocyte 12-LOX converts arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE).

-

Epoxide Formation : Chemical reduction of 12(S)-HPETE methyl ester with SnCl₂ yields 11,12-epoxide intermediates.

-

Hydrolysis : Acidic hydrolysis (pH 3, 25°C) of epoxides produces 8(S)-HETE alongside geometric isomers.

Yield Optimization :

-

Use of 0.1 M SnCl₂ in methanol at −20°C minimizes side reactions, achieving 65% conversion to epoxides.

-

Chiral HPLC (Chiralpak AD column) separates 8(S)-HETE from 8(R)-enantiomers, enhancing purity.

Chemical Synthesis from Arachidonic Acid Derivatives

Stereospecific Epoxidation and Reduction

A biomimetic route involves epoxidation of conjugated dienes followed by regioselective hydroxylation:

-

Arachidonic Acid Epoxidation :

-

Acid-Catalyzed Hydrolysis :

Key Data :

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 0°C | 1 h | 78 |

| Hydrolysis | 0.1 N HCl, THF | 25°C | 2 h | 62 |

Hydroboration-Oxidation Strategy

This method ensures anti-Markovnikov hydroxylation with controlled stereochemistry:

-

Borane Complexation : React arachidonic acid (5Z,9E,11Z,14Z-isomer) with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at −78°C.

-

Oxidation : Treat borane adduct with H₂O₂/NaOH to yield 8(S)-HETE.

Advantages :

Biomimetic Approaches Using Autoxidation

Vitamin E-Controlled Autoxidation

Racemic 8-HETE forms via free radical peroxidation, followed by chiral resolution:

-

Autoxidation : Expose arachidonic acid (10 mg/mL in ethanol) to O₂ at 37°C for 24 hours with 0.1% α-tocopherol.

-

Chiral Separation : Use Chiralpak AD-H column (hexane:isopropanol:acetic acid, 100:5:0.1) to resolve 8(S)-HETE.

Limitations :

Analytical Characterization

Chromatographic Profiling

科学研究应用

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.

Biology: Investigated for its role in cell signaling and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals

作用机制

The mechanism of action of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- involves its interaction with specific receptors and enzymes. It can activate or inhibit various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions lead to the modulation of gene expression and cellular responses .

相似化合物的比较

Key Characteristics:

- Molecular Formula : C₂₀H₃₂O₃

- Exact Mass : 320.2351

- Biosynthetic Pathway : Derived via lipoxygenase (LOX) or cytochrome P450-mediated oxidation of arachidonic acid (C20:4 ω-6) .

- Biological Sources : Identified in marine organisms (e.g., black coral Leiopathes glaberrima) and mammalian systems, where it serves as a lipid mediator in inflammatory and cancer pathways .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 8(S)-HETE and Analogous Compounds

Key Observations:

- Double Bond Configuration : 8(S)-HETE is distinguished by its 9E double bond , which is rare among HETEs (most have all-cis bonds) .

- Stereochemistry : The 8(S)-hydroxy group contrasts with 8R-HETE derivatives (e.g., barnacle hatching factor) .

- Chain Modifications : Analogues like 8,18-Di-HEPE have additional hydroxyl groups or double bonds, altering solubility and receptor interactions .

Key Observations:

- Pro-inflammatory vs. Anti-inflammatory : 8(S)-HETE and 5(S)-HETE are pro-inflammatory, whereas 15(S)-HETE exhibits anti-inflammatory properties .

- Species-Specific Functions : 8,18-Di-HEPE is critical in barnacle muscle stimulation , highlighting evolutionary divergence in PUFA roles.

- Disease Biomarkers : Elevated 8(S)-HETE levels correlate with colorectal cancer and IBD severity, unlike 15(S)-HETE, which is reduced in these conditions .

Key Observations:

- Enzyme Specificity: Mutagenesis of human 5-lipoxygenase (e.g., F359W/A424I/N425M/A603I) can shift activity to produce 15(S)-HETE and 8(S)-HETE as minor products .

- Substrate Dependency: 8,18-Di-HEPE derives from ω-3 PUFA eicosapentaenoic acid (EPA), unlike 8(S)-HETE, which originates from ω-6 arachidonic acid .

生物活性

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,9E,11Z,14Z)-, commonly referred to as 8-Hydroxy-5,9,11,14-eicosatetraenoic acid or simply 8-HETE, is a derivative of arachidonic acid and plays a significant role in various biological processes. This article examines its biological activity, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

- IUPAC Name : (5Z,8S,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid

- Molecular Formula : C20H32O3

- CAS Number : 98462034

Biological Activity Overview

8-HETE exhibits multiple biological activities primarily through its interaction with specific receptors and its role as a signaling molecule. Its activity is largely mediated by the OXE receptor (also known as GPR99), which is predominantly expressed in eosinophils and other immune cells.

-

Chemoattraction :

- 8-HETE serves as a potent chemoattractant for eosinophils and neutrophils. It has been shown to induce migration in these cells significantly more effectively than other eicosanoids like LTB4 .

- The compound enhances actin polymerization in eosinophils and promotes their infiltration through endothelial barriers .

- Cellular Signaling :

- Metabolite Formation :

Eosinophil Migration Studies

A study demonstrated that 8-HETE significantly enhances eosinophil migration in response to inflammatory stimuli. Eosinophils treated with 8-HETE showed increased expression of CD11b and uPAR (urokinase-type plasminogen activator receptor), facilitating their movement across Matrigel membranes .

Inflammatory Response Modulation

Research indicates that 8-HETE not only attracts immune cells but also modulates their function. It was found to enhance superoxide production in neutrophils when primed with GM-CSF or PAF (platelet-activating factor), indicating its role in amplifying inflammatory responses .

Comparative Biological Activity Table

| Compound | Chemoattractant Activity | MAPK Activation | Eosinophil Migration |

|---|---|---|---|

| 8-HETE | High | Yes | Significant |

| LTB4 | Moderate | Yes | Moderate |

| Eotaxin | Very High | Yes | Very Significant |

Implications in Health and Disease

The biological activities of 8-HETE suggest its potential involvement in various pathological conditions such as asthma and allergic reactions where eosinophil recruitment is critical. Its ability to enhance inflammation may also implicate it in chronic inflammatory diseases.

Clinical Relevance

Research has highlighted the potential of targeting the OXE receptor or modulating the levels of eicosanoids like 8-HETE as therapeutic strategies for managing inflammatory diseases. Understanding the precise roles of such compounds could lead to novel interventions for conditions characterized by excessive eosinophilic activity.

常见问题

Q. How can researchers distinguish 8-HETE from isomeric HETEs (e.g., 9-HETE, 12-HETE) in complex samples?

- Methodology : Employ orthogonal analytical techniques:

- Chromatography : Use a C18 column with gradient elution (e.g., 40–100% acetonitrile in 0.1% acetic acid) to separate isomers.

- MS/MS : Leverage unique fragmentation ions (e.g., m/z 195 for 8-HETE vs. m/z 179 for 12-HETE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。